molecular formula C11H11ClN2OS B1479221 1-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine CAS No. 2092490-22-5

1-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine

Cat. No.: B1479221
CAS No.: 2092490-22-5
M. Wt: 254.74 g/mol
InChI Key: FLVJTTDBTXBBFT-UHFFFAOYSA-N
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Description

The compound “1-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazo[5,1-c][1,4]oxazine ring, which is a heterocyclic ring system containing nitrogen and oxygen atoms . This ring would be substituted with a chloromethyl group at one position and a thiophen-3-yl group at another .


Chemical Reactions Analysis

As for the chemical reactions involving this compound, it’s difficult to predict without specific context or experimental data . The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing properties of the substituent groups, as well as the inherent reactivity of the imidazo[5,1-c][1,4]oxazine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of 1,3-Diaryl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine Derivatives : Research demonstrates the synthesis of 1,3-diaryl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine derivatives through condensation reactions. These compounds are formed by reacting 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides. The compounds undergo further transformation upon treatment with acetic anhydride, leading to the formation of specific bromide derivatives. Their structures were elucidated using techniques like 1H NMR spectroscopy and X-ray diffraction (Demchenko et al., 2003).

  • Reactivity and Transformation : In a related study, the reactivity of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea was explored. This reaction, occurring in dimethylformamide, involves ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation. This process results in the formation of specific formamides, with their structures confirmed through X-ray analysis. The study provides insight into the reaction mechanism, which was studied using HPLC/MS (Ledenyova et al., 2018).

  • Antimicrobial Properties : A series of novel 6-methyl-3,4-dihydroimidazo[1,5-b][1,2,4]triazin-2(8H)-one derivatives were synthesized and characterized. These compounds were assessed for their in vitro antimicrobial activity using the zone of inhibition method. The synthesized analogues showed favorable antimicrobial effects, indicating potential applications in medical and pharmaceutical fields (Sawant, 2013).

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for uses in fields like medicinal chemistry, materials science, or chemical synthesis .

Properties

IUPAC Name

1-(chloromethyl)-6-thiophen-3-yl-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c12-3-9-10-5-15-11(4-14(10)7-13-9)8-1-2-16-6-8/h1-2,6-7,11H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVJTTDBTXBBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=C(N=CN21)CCl)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine
Reactant of Route 2
1-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine
Reactant of Route 3
1-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine
Reactant of Route 4
1-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine
Reactant of Route 5
1-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine
Reactant of Route 6
Reactant of Route 6
1-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine

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